molecular formula C8H14N2O B6234329 3-azabicyclo[3.2.1]octane-3-carboxamide CAS No. 2105720-62-3

3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No. B6234329
CAS RN: 2105720-62-3
M. Wt: 154.2
InChI Key:
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Description

3-azabicyclo[3.2.1]octane-3-carboxamide, also known as 3-azabicyclo[3.2.1]octan-3-carboxamide or 3-azabicyclo[3.2.1]octane-3-carboxylic acid amide, is a bicyclic amide compound that is widely used in research and development. It is a versatile building block for organic synthesis and has been widely studied for its potential applications in the synthesis of a variety of organic compounds.

Scientific Research Applications

3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of a variety of catalysts and reagents, including chiral catalysts, organocatalysts, and catalytic reagents. Furthermore, it has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide is not fully understood. However, it is believed to involve the formation of a covalent bond between the amide nitrogen and the carboxamide oxygen. This covalent bond is believed to be stabilized by hydrogen bonding between the amide nitrogen and the carboxamide oxygen, as well as between the amide nitrogen and the carboxamide hydrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide are not fully understood. However, it is believed to be relatively non-toxic, and it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, it has been shown to have antioxidant properties, and it has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide for laboratory experiments is its versatility. It can be used in a wide variety of organic synthesis reactions, and it can be used to synthesize a variety of organic compounds, catalysts, reagents, and materials. Furthermore, it is relatively non-toxic, and it has been shown to have potential therapeutic applications.
However, there are some limitations to using 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide in laboratory experiments. It is relatively expensive, and it can be difficult to obtain in large quantities. Furthermore, it can be difficult to work with, as it can be unstable and reactive in certain conditions.

Future Directions

There are a number of potential future directions for research on 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Furthermore, there is potential for further research into its synthesis, its use in the synthesis of a variety of organic compounds, catalysts, reagents, and materials, and its use in the synthesis of a variety of materials, including polymers, nanomaterials, and metal-organic frameworks. Finally, there is potential for further research into its potential advantages and limitations for laboratory experiments.

Synthesis Methods

3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide can be synthesized through a variety of methods, including the reaction of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octan-3-one with an appropriate amide source. This method is often used to synthesize 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide from commercially available starting materials. Other methods for synthesizing 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octane-3-carboxamide include the reaction of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octan-3-one with an appropriate amine source, the reaction of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octan-3-one with a hydroxylamine source, and the reaction of 3-azabicyclo[3.2.1]octane-3-carboxamide[3.2.1]octan-3-one with an appropriate carboxylic acid source.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azabicyclo[3.2.1]octane-3-carboxamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-azabicyclo[3.2.1]octane", "acetic anhydride", "ammonia", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 3-azabicyclo[3.2.1]octane is reacted with acetic anhydride in the presence of sodium hydroxide to form 3-acetoxy-3-azabicyclo[3.2.1]octane.", "Step 2: The 3-acetoxy-3-azabicyclo[3.2.1]octane is then hydrolyzed with aqueous ammonia to form 3-hydroxy-3-azabicyclo[3.2.1]octane.", "Step 3: The 3-hydroxy-3-azabicyclo[3.2.1]octane is then reacted with acetic anhydride in the presence of sodium hydroxide to form 3-acetoxy-3-azabicyclo[3.2.1]octan-2-one.", "Step 4: The 3-acetoxy-3-azabicyclo[3.2.1]octan-2-one is then reacted with ammonia in ethanol to form 3-azabicyclo[3.2.1]octane-3-carboxamide." ] }

CAS RN

2105720-62-3

Product Name

3-azabicyclo[3.2.1]octane-3-carboxamide

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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